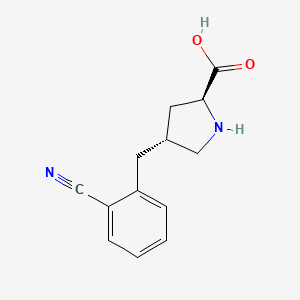
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, also known as CBP, is an organic compound that has been widely studied for its many potential applications in scientific research. CBP is a white crystalline solid with a molecular weight of 233.25 g/mol and a melting point of 80 °C. It is soluble in water, ethanol, and chloroform, and is insoluble in ether. It is a chiral compound, meaning that it has two enantiomeric forms, this compound and (2R,4S)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, which have different physical and chemical properties. CBP has been used in a variety of scientific research applications, including as an inhibitor of enzymes, a fluorescent dye, and a matrix for mass spectrometry.
Applications De Recherche Scientifique
Pain Transmission and Allodynia
- A synthetic kainoid derivative of a similar structure, (2S,3R,4R)-3-carboxymethyl-4-(4-methylphenylthio)pyrrolidine-2-carboxylic acid (PSPA-4), was found to play a role in pain transmission and allodynia, suggesting its potential in understanding pain mechanisms and treatment. At low doses, it attenuated Acro-A-induced allodynia, but at high doses, it itself induced allodynia. This compound showed specific binding in rat brain and spinal cord, indicating its potential to influence pain perception centrally (Miyazaki et al., 2013).
Anti-Inflammatory and Analgesic Properties
- Compounds structurally similar to (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid, such as 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have been synthesized and tested for their analgesic and anti-inflammatory properties. Certain derivatives showed potency comparable to indomethacin, a well-known anti-inflammatory and analgesic agent, in animal models (Muchowski et al., 1985).
Antioxidant, Antimicrobial, and Cytotoxic Activity
- Studies on carboxylic acids structurally related to this compound, like benzoic acid and cinnamic acid derivatives, reveal that such compounds possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. The structural features of these compounds, such as the number of hydroxyl groups and conjugated bonds, play a crucial role in determining their bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Drug Discovery and Pharmacological Profile
- The pyrrolidine ring, a core structure in compounds like this compound, is a versatile scaffold in drug discovery. It has been used to develop compounds for treating various diseases due to its capacity to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased 3D coverage. Studies on pyrrolidine derivatives, including their synthesis and biological activity, highlight the potential of this scaffold in generating novel biologically active compounds (Li Petri et al., 2021).
Mécanisme D'action
Mode of Action
It is known that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
The compound is involved in the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation
Propriétés
IUPAC Name |
(2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17)/t9-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYNNZXNRORJH-SKDRFNHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

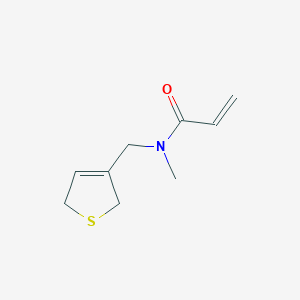

![Bicyclo[3.2.1]octan-8-amine hydrochloride](/img/structure/B2476691.png)

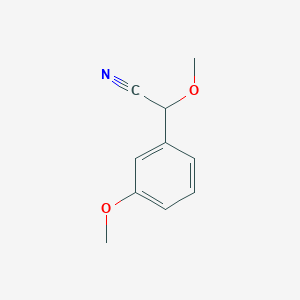
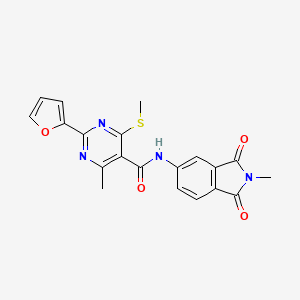
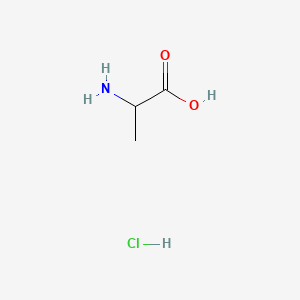
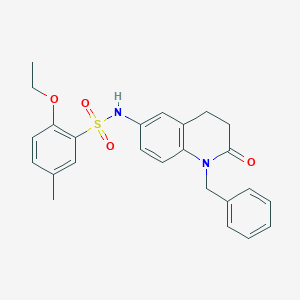

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]-6-methylhept-5-en-2-ol](/img/structure/B2476702.png)
![{2-[(2-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/no-structure.png)
![3-(2-fluorophenyl)-7-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2476705.png)
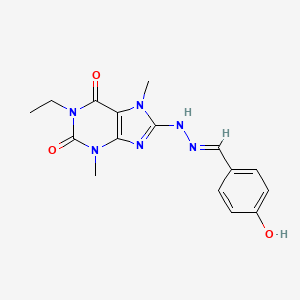
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide](/img/structure/B2476708.png)